molecular formula C7H10N2O B1381835 2-(3-but-3-ynyl-3H-diazirin-3-yl)-ethanol CAS No. 1450754-41-2

2-(3-but-3-ynyl-3H-diazirin-3-yl)-ethanol

Cat. No. B1381835
CAS RN: 1450754-41-2
M. Wt: 138.17 g/mol
InChI Key: NMIZSJAOOMXKDJ-UHFFFAOYSA-N
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Description

2-(3-But-3-ynyl-3H-diazirin-3-yl)-ethanol is a trifunctional building block used for chemical probe synthesis . It contains a light-activated diazirine, an alkyne tag, and a hydroxyl synthetic handle . When appended to a ligand or pharmacophore through its hydroxyl linker, this building block allows for UV light-induced covalent modification of a biological target with potential for downstream applications via the alkyne tag .


Molecular Structure Analysis

The molecular formula of this compound is C7H10N2O . The molecular weight is 138.17 g/mol . The InChI string is InChI=1S/C7H10N2O/c1-2-3-4-7 (5-6-10)8-9-7/h1,10H,3-6H2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a density of 1.08 g/mL . The compound is in liquid form and is stored at a temperature of -20°C .

Scientific Research Applications

  • Extraction of Alcohols from Water : Research by Chapeaux et al. (2008) in "Green Chemistry" discusses the increased demand for ethanol as a commercial transportation fuel and explores efficient methods for separating alcohols like ethanol from water using ionic liquids, which has implications for industrial processing of ethanol and other similar compounds (Chapeaux et al., 2008).

  • Peptide Photoaffinity Reagents : A study by Shih and Bayley (1985) in "Analytical Biochemistry" details the synthesis of a carbene-yielding amino acid for incorporation into peptide photoaffinity reagents. This research is significant for understanding the molecular interactions in biological systems and designing probes for studying these interactions (Shih & Bayley, 1985).

  • Photo-affinity Labeling : Kumar and Young (2009) in "Bioorganic & Medicinal Chemistry" discuss the design and synthesis of a novel photo-affinity probe. This probe is used for identifying the molecular structure of the target of a bioactive compound, which is critical in drug discovery and molecular biology (Kumar & Young, 2009).

  • Cryoultramicrotomy : Richter (1994) in the "Journal of Microscopy" presents the use of mixtures including ethanol for cryoultramicrotomy, a technique used in the preparation of thin sections of biological samples for microscopy. This study highlights the importance of ethanol in sample preparation in microscopic studies (Richter, 1994).

  • Conversion of Ethanol to Higher Alcohols : Li et al. (2018) in "Microporous and Mesoporous Materials" report on the synthesis of acidic and basic bifunctional catalysts for the conversion of ethanol to 1-butanol, showing potential for the effective use of bioethanol as a renewable fuel (Li et al., 2018).

  • Chemical Synthesis and Reactions : Several other studies focus on the chemical reactions involving ethanol and related compounds, exploring their mechanisms, synthesis processes, and applications in various fields, including pharmaceuticals, fuel production, and industrial solvents.

Mechanism of Action

Target of Action

Similar compounds have been preliminarily identified to target vegfr-2, an intracellular protein . VEGFR-2 plays a crucial role in angiogenesis, the formation of new blood vessels, which is critical in processes like wound healing and the growth of cancerous tumors.

Pharmacokinetics

Factors such as the compound’s molecular weight (13718 ) and its structural features could influence its pharmacokinetic properties. For instance, the presence of the ethanol group might enhance its solubility, potentially affecting its absorption and distribution.

Biochemical Analysis

Biochemical Properties

2-(3-But-3-ynyl-3H-diazirin-3-yl)-ethanol plays a significant role in biochemical reactions, particularly in photoaffinity labeling. This compound can form covalent bonds with biomolecules upon exposure to UV light, allowing researchers to study protein interactions and enzyme activities. It interacts with various enzymes and proteins, including kinases and phosphatases, by forming stable adducts that can be analyzed using techniques such as mass spectrometry and NMR spectroscopy .

Cellular Effects

The effects of this compound on cells are multifaceted. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can inhibit specific signaling pathways by covalently modifying key proteins involved in these pathways. Additionally, it can alter gene expression by interacting with transcription factors and other regulatory proteins .

Molecular Mechanism

At the molecular level, this compound exerts its effects through covalent binding interactions with biomolecules. Upon UV activation, the diazirine ring forms a highly reactive carbene intermediate that can insert into C-H, N-H, and O-H bonds of nearby biomolecules. This leads to enzyme inhibition or activation, depending on the target protein, and can result in changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable when stored under appropriate conditions (e.g., in the dark, at low temperatures). Upon activation by UV light, it rapidly forms reactive intermediates that can degrade over time. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can selectively modify target proteins without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical modification .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation. The compound can affect metabolic flux and alter metabolite levels by modifying key enzymes involved in metabolic pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation in specific cellular compartments. For example, it may be transported into the nucleus where it can interact with nuclear proteins and affect gene expression .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization is essential for its role in modifying specific biomolecules and influencing cellular processes .

properties

IUPAC Name

2-(3-but-3-ynyldiazirin-3-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-2-3-4-7(5-6-10)8-9-7/h1,10H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMIZSJAOOMXKDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCC1(N=N1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801278943
Record name 3-(3-Butyn-1-yl)-3H-diazirine-3-ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801278943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1450754-41-2
Record name 3-(3-Butyn-1-yl)-3H-diazirine-3-ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1450754-41-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3-Butyn-1-yl)-3H-diazirine-3-ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801278943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[3-(but-3-yn-1-yl)-3H-diazirin-3-yl]ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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